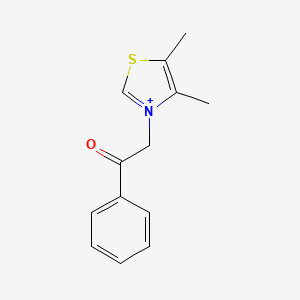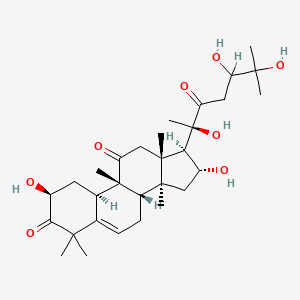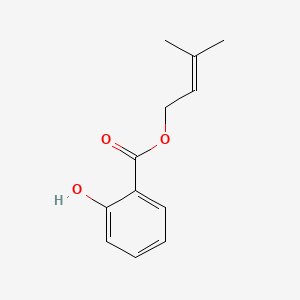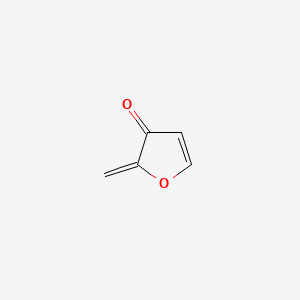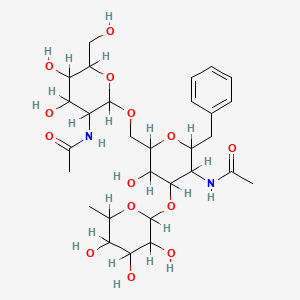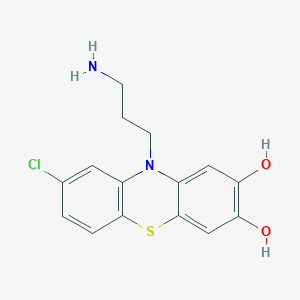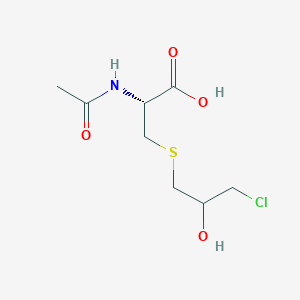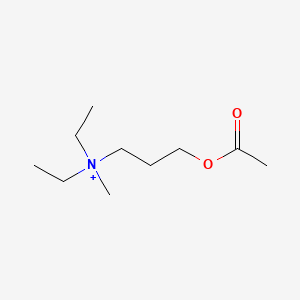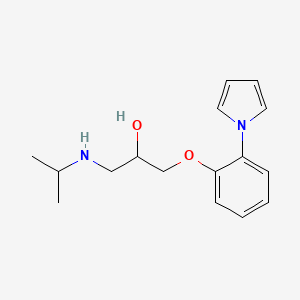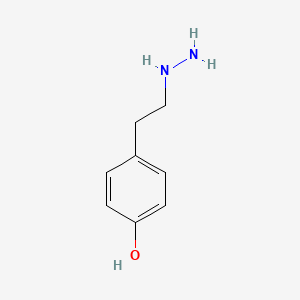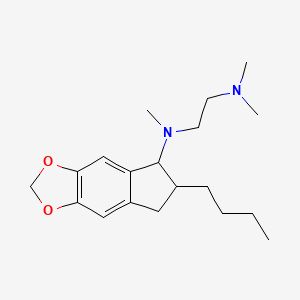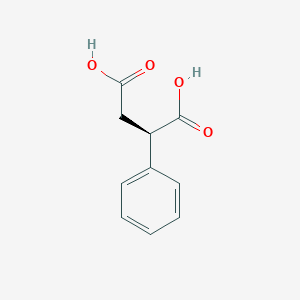
(R)-(-)-苯丙二酸
描述
Synthesis Analysis
(R)-(-)-Phenylsuccinic acid can be synthesized from chiral cinnamic acid derivatives through electrochemical carboxylation under a CO2 atmosphere, achieving the product under mild conditions with satisfactory yields. This method allows for the stereoselective production of chiral 2-phenyl succinic ester derivatives, with the R-isomer being obtained as the major product (Orsini et al., 2005).
Molecular Structure Analysis
The molecular structure of (RS)-Phenylsuccinic acid, an analogue of (R)-(-)-Phenylsuccinic acid, reveals that it crystallizes with two molecules per asymmetric unit. These molecules are connected via hydrogen bonds forming chains, demonstrating the compound's ability to form extended structures in the solid state (Fischer & Profir, 2003).
Chemical Reactions and Properties
(R)-(-)-Phenylsuccinic acid participates in various chemical reactions, highlighting its versatility. For example, bis(triorganostannyl) esters of phenylsuccinic acid have been prepared, showcasing the compound's ability to undergo functionalization and form structurally complex derivatives with potential applications in materials science and organometallic chemistry (Samuel-Lewis et al., 1992).
Physical Properties Analysis
The dimerisation and vibrational spectroscopic properties of (RS)-phenylsuccinic acid have been studied, revealing insights into its physical characteristics. Vibrational spectral analysis indicates the formation of cyclic dimers in the crystal, with hydrogen bonding playing a significant role in its structure (Sajan et al., 2006).
Chemical Properties Analysis
Enantioselective separation techniques, such as biphasic recognition chiral extraction, have been developed for phenylsuccinic acid enantiomers. This process demonstrates the compound's ability to form specific interactions with chiral selectors, facilitating the separation of its enantiomers based on their chemical properties (Tang et al., 2009).
科学研究应用
有机金属化学
(R)-(-)-苯丙二酸用于制备有机金属化合物。Samuel-Lewis等人(1992年)合成了苯丙二酸和其他二羧酸的双(三有机锡基)酯,利用光谱方法和单晶X射线衍射研究它们的结构(Samuel-Lewis et al., 1992)。
生物降解研究
苯丙二酸受放线菌的立体特异性降解影响,Matsui等人(2009年)发现。他们观察到从土壤中分离的某些放线菌菌株选择性地降解了苯丙二酸的R形式(Matsui et al., 2009)。
教育中的手性分离
Cesare和Stephani(1997年)强调了(R)-(-)-苯丙二酸在教育环境中的应用。他们使用(-)-脯氨酸展示了其分离,这是适合本科有机化学实验室的实验(Cesare & Stephani, 1997)。
双相识别手性萃取
Tang等人(2009年)开发了一种用于分离苯丙二酸对映体的双相识别手性萃取系统。这种技术在分离苯丙二酸的R和S形式中表现出高效率和对映选择性(Tang et al., 2009)。
高效液相色谱
Man等人(2009年)利用环糊精修饰的反相高效液相色谱(RP-HPLC)探索了苯丙二酸的对映体分离。他们的研究为在这一背景下手性识别的定量和机制提供了见解(Man et al., 2009)。
振动光谱研究
Sajan等人(2006年)研究了(RS)-苯丙二酸的振动光谱性质。他们利用傅里叶变换拉曼和红外光谱学方法,详细了解了分子结构和键合特性(Sajan et al., 2006)。
表面增强拉曼散射
Sajan等人(2006年)的另一项研究聚焦于(RS)-苯丙二酸的吸附行为,利用表面增强拉曼散射(SERS)和理论计算。这项工作有助于理解分子与金属表面的相互作用和表面几何结构(Sajan et al., 2006)。
作用机制
未来方向
属性
IUPAC Name |
(2R)-2-phenylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFZQQWIZURIO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352942 | |
| Record name | (R)-(-)-Phenylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46292-93-7 | |
| Record name | (R)-(-)-Phenylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

